4-(2-Methoxypropyl)piperidine hydrochloride

Übersicht

Beschreibung

4-(2-Methoxypropyl)piperidine hydrochloride is a useful research compound. Its molecular formula is C9H20ClNO and its molecular weight is 193.71 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Piperidine derivatives are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .

Mode of Action

For instance, some piperidine derivatives have been designed as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .

Biochemical Pathways

Piperidine derivatives have been associated with the regulation of several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/a κt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-ib etc .

Result of Action

Piperidine derivatives have been associated with various pharmacological activities, including potential anticancer effects .

Biologische Aktivität

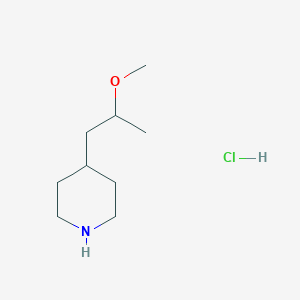

4-(2-Methoxypropyl)piperidine hydrochloride is a synthetic piperidine derivative with potential pharmacological applications. This compound has garnered interest due to its unique structural features, which may influence its biological activity, particularly in the central nervous system (CNS).

- Molecular Formula : C₉H₂₀ClNO

- Molecular Weight : 193.7142 g/mol

- Structure : Contains a piperidine ring with a methoxypropyl substituent at the fourth position.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly in the CNS. Piperidine derivatives are known to affect neurotransmitter systems, including serotonin and dopamine pathways, which are critical in mood regulation and neuroprotection.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

Neuroprotective Studies

A notable study explored the neuroprotective effects of this compound in a mouse model of PIPN. The compound was administered prior to paclitaxel treatment, and behavioral tests were conducted to assess sensory responses:

- Methodology : Mice were treated with varying doses (5, 10, and 20 mg/kg) before paclitaxel injections.

- Findings : Higher doses significantly reduced thermal insensitivity and mechanical allodynia compared to controls, indicating effective neuroprotection .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is helpful to compare it with other related piperidine derivatives:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-(2-Methoxyethyl)piperidine hydrochloride | Piperidine derivative | Ethoxy group instead of methoxy; different pharmacological profile |

| 4-(4-Methoxyphenyl)piperidine hydrochloride | Piperidine derivative | Contains a phenyl group; potential for different receptor interactions |

| 1-(2-Methoxyethyl)-piperidin-4-amine | Piperidinamine | Amino group at position one; alters biological activity significantly |

These comparisons highlight the distinct characteristics and potential applications of this compound within the class of piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Common Synthetic Route

| Reagents | Conditions | Products |

|---|---|---|

| Piperidine + 2-Methoxypropyl Chloride | Base (NaOH or K2CO3), Heat | 4-(2-Methoxypropyl)piperidine hydrochloride |

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects, particularly in the development of new drugs targeting various diseases.

- Neuroprotective Agents : Recent studies have explored its use in developing neuroprotective agents against chemotherapy-induced neurotoxicity, particularly from paclitaxel. The compound demonstrated promising results in preclinical models, suggesting a role in ameliorating symptoms associated with peripheral neuropathy induced by chemotherapy .

- Enzyme Inhibition : The compound has shown activity as an inhibitor of specific enzymes, making it valuable in the design of drugs targeting metabolic pathways. For instance, it has been evaluated for its effects on human renin, indicating potential applications in hypertension treatment .

Biological Applications

In biological research, this compound is utilized to study enzyme interactions and biological pathways.

- Biological Pathways : It serves as a tool compound to investigate various biochemical pathways, contributing to our understanding of cellular mechanisms and disease processes.

- Drug Development : The compound's structure allows it to be modified to enhance bioactivity and selectivity for specific biological targets, facilitating the development of new therapeutics .

Industrial Chemistry

In industrial applications, this compound is used as an intermediate in the synthesis of specialty chemicals and materials.

- Chemical Manufacturing : It plays a role in producing complex organic molecules used in pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) makes it versatile for industrial applications.

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of this compound in mouse models of paclitaxel-induced neuropathy. The compound was administered prior to chemotherapy treatments, significantly reducing symptoms such as numbness and balance disorders compared to control groups .

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of human renin by derivatives of piperidine compounds including this compound demonstrated enhanced potency through structural modifications. This highlights the compound's utility in drug design aimed at cardiovascular diseases .

Eigenschaften

IUPAC Name |

4-(2-methoxypropyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO.ClH/c1-8(11-2)7-9-3-5-10-6-4-9;/h8-10H,3-7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIDSHLCOMSOKDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CCNCC1)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.